![molecular formula C12H11N3O2S2 B14312823 2-[(4-methoxypyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole CAS No. 111371-26-7](/img/structure/B14312823.png)
2-[(4-methoxypyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methoxypyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is known for its unique structural features, which include a thienoimidazole core and a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxypyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienoimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienoimidazole ring.
Introduction of the Methoxypyridine Moiety: This step involves the coupling of the thienoimidazole core with a methoxypyridine derivative using reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction.
Sulfoxidation: The final step involves the oxidation of the sulfide group to a sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxypyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole undergoes various types of chemical reactions, including:
Oxidation: Conversion of sulfide to sulfoxide or sulfone.
Reduction: Reduction of the sulfoxide group back to sulfide.
Substitution: Nucleophilic substitution reactions at the pyridine ring.
Coupling Reactions: Formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl compounds.
Scientific Research Applications
2-[(4-Methoxypyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of gastrointestinal disorders.
Industry: Used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-methoxypyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfoxide group can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Pantoprazole: 6-(Difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzo[d]imidazole.
Rabeprazole: 2-([4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl)-1H-benzo[d]imidazole.
Uniqueness
2-[(4-Methoxypyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole is unique due to its thienoimidazole core, which is less common compared to the benzimidazole core found in similar compounds like pantoprazole and rabeprazole. This structural difference can lead to variations in chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
111371-26-7 |
|---|---|
Molecular Formula |
C12H11N3O2S2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-[(4-methoxypyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole |
InChI |
InChI=1S/C12H11N3O2S2/c1-17-9-2-3-13-8(4-9)7-19(16)12-14-10-5-18-6-11(10)15-12/h2-6H,7H2,1H3,(H,14,15) |
InChI Key |
YHQTXIPXCODMTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)CS(=O)C2=NC3=CSC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B14312740.png)
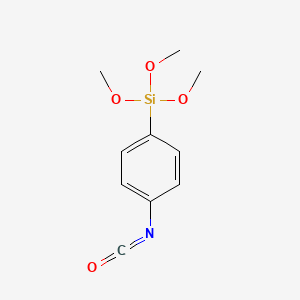
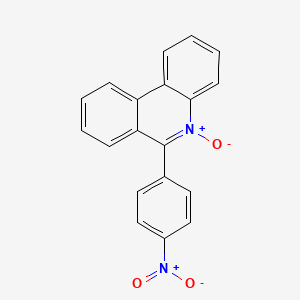
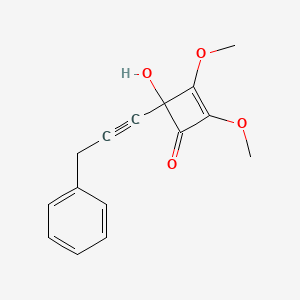
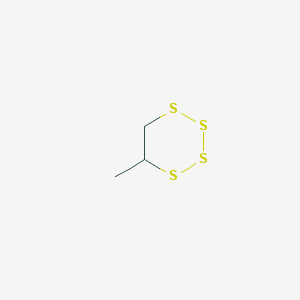
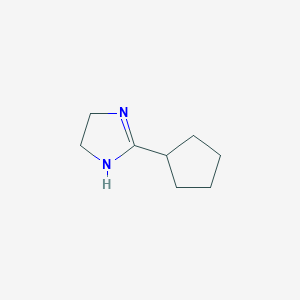
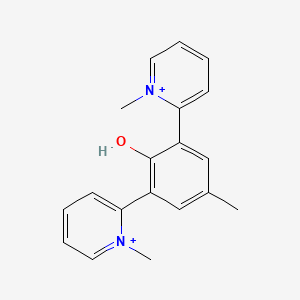
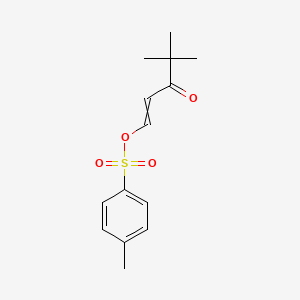
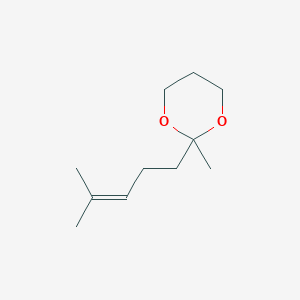
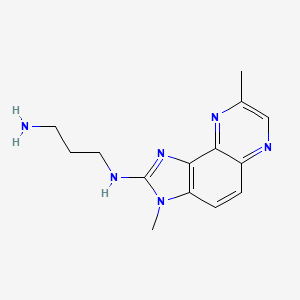

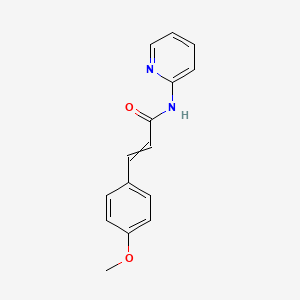
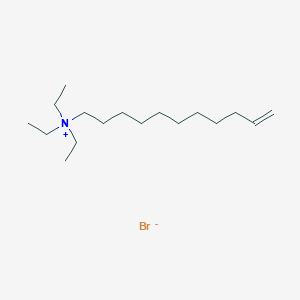
![6-[(2-Amino-4,5-dimethylanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14312801.png)
